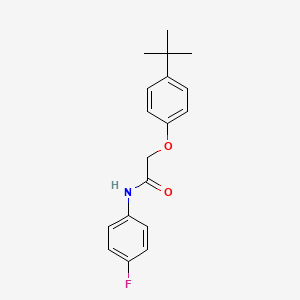
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phenoxyacetamide derivatives typically involves the reaction of an appropriate phenol with an acyl chloride or an amine with an acylating agent. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, N-(2-hydroxyphenyl)acetamide derivatives were synthesized by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods suggest that the target compound could potentially be synthesized by reacting 4-tert-butylphenol with an appropriate fluorinated acyl chloride in the presence of a base.
Molecular Structure Analysis
The molecular structure of phenoxyacetamide derivatives is characterized by spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of N-methyl-2-(4-phenoxyphenoxy)acetamide was confirmed by IR, MS, and 1H NMR . The presence of substituents on the phenyl rings, such as tert-butyl and fluorine in the target compound, would influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy due to their electronic effects.
Chemical Reactions Analysis
Phenoxyacetamide derivatives can undergo various chemical reactions depending on the substituents present on the phenyl rings. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was further reacted with sulfuryl chloride to yield a chlorinated derivative . The tert-butyl and fluorine substituents in the target compound would likely affect its reactivity, potentially making it less reactive towards electrophilic substitution due to the electron-donating and withdrawing effects, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetamide derivatives are influenced by their molecular structure. The presence of strong electron-withdrawing or donating groups can affect properties such as solubility, melting point, and stability. For example, the introduction of a tert-butyl group can increase steric hindrance and decrease solubility in polar solvents, while a fluorine atom can increase the compound's stability and acidity of the amide hydrogen. The exact properties of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide would need to be determined experimentally, but insights can be drawn from related compounds .
Applications De Recherche Scientifique
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for the natural synthesis of antimalarial drugs. A study conducted by Deepali B Magadum and G. Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process optimization, mechanism, and kinetics study explored various acyl donors and reaction conditions to achieve efficient synthesis (Magadum & Yadav, 2018).
Synthesis and Characterization
Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as primary compounds. The study involved identifying the structures through elemental analysis, IR, and 1H NMR, showcasing the versatility of similar compounds in synthesis applications (Man-li, 2008).
Novel Acetamide Derivatives with Pharmacological Potential
P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) synthesized a series of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research highlights the pharmacological potential of acetamide derivatives in developing new therapeutic agents (Rani et al., 2016).
Photocatalytic Degradation Studies
The photocatalytic degradation of pharmaceutical agents like salbutamol, using titanium dioxide as a catalyst, has been studied to assess the potential environmental impact and degradation pathways of similar chemical compounds under UV and sunlight irradiation. This research provides insights into the photocatalytic degradation processes applicable to various acetamide derivatives (Sakkas et al., 2007).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIGLHFPOOYNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

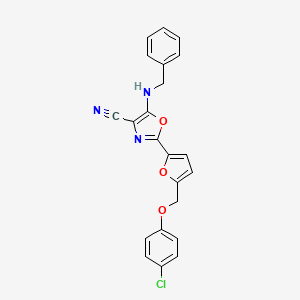

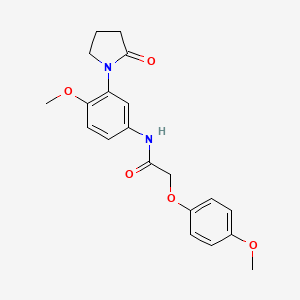
![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)


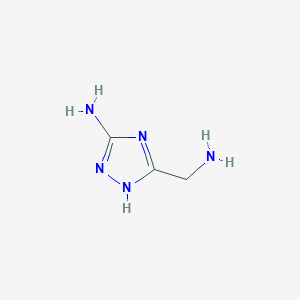
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
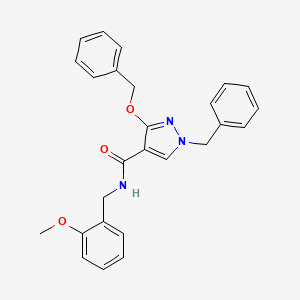

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)
